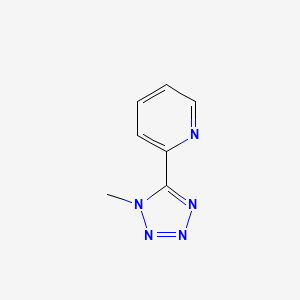
2-(1-Methyltetrazol-5-yl)pyridine
Vue d'ensemble
Description
2-(1-Methyltetrazol-5-yl)pyridine is an organic compound . It has been used to investigate torezolid-based antibacterial agents . The compound has a molecular weight of 161.16 g/mol.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .Molecular Structure Analysis
The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Applications De Recherche Scientifique
Anticancer Applications
Pyridine-containing compounds, including “2-(1-Methyltetrazol-5-yl)pyridine”, have shown significant potential in medicinal applications, particularly as anticancer agents . They have been found to exhibit cytotoxic properties against tumor cells . This has led to an increased interest among researchers in synthesizing a variety of pyridine derivatives .
Antiviral Applications
The pyridine scaffold, which is a part of “2-(1-Methyltetrazol-5-yl)pyridine”, has been found to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .
Anticholinesterase Activities
Pyridine-containing compounds have also been found to exhibit anticholinesterase activities . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of diseases that involve the cholinergic system, such as Alzheimer’s disease .
Antimalarial Applications
The pyridine scaffold has been found to have antimalarial properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the development of new antimalarial drugs .
Antimicrobial Applications
Pyridine-containing compounds have been found to exhibit antimicrobial properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of various bacterial and fungal infections .
Antidiabetic Applications
The pyridine scaffold has been found to have antidiabetic properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of diabetes .
Use in Synthesis of Ruthenium Complexes
“2-(1-Methyltetrazol-5-yl)pyridine” has been used in the synthesis of new p-cymene Ru(II) complexes . These complexes have been tested on human ovarian cancer cell lines and have shown anticancer activity .
Materials Science Applications
“2-(1-Methyltetrazol-5-yl)pyridine” is an organic compound that belongs to the class of pyridines. As such, it may have potential applications in materials science.
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the synthesis of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . Additionally, pyrazole-bearing compounds, which include 2-(1-Methyltetrazol-5-yl)pyridine, have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that the compound can form complexes with metals such as ruthenium (ru ii), which have been shown to exhibit anticancer properties .
Biochemical Pathways
Given its potential inhibitory effects on cdk2, it may influence cell cycle regulation pathways .
Result of Action
Complexes of this compound with ru(ii) have shown anticancer activity against human ovarian cancer cell lines .
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-12-7(9-10-11-12)6-4-2-3-5-8-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRVZCEKCBURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyltetrazol-5-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




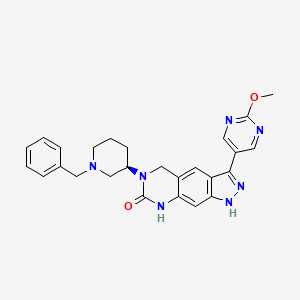
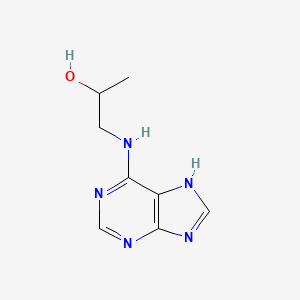
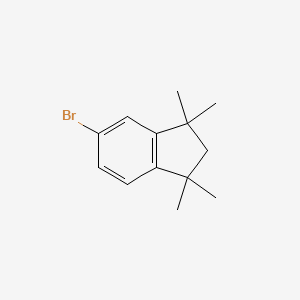


![4-[1,3,4]Triazol-1-yl-benzaldehyde](/img/structure/B3323762.png)

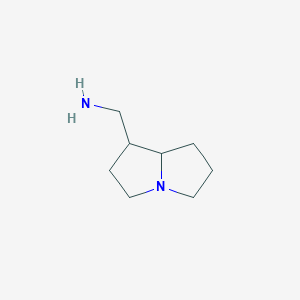
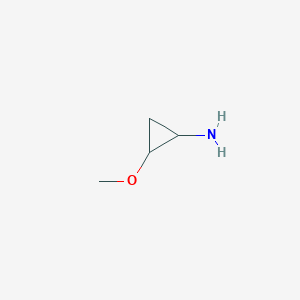
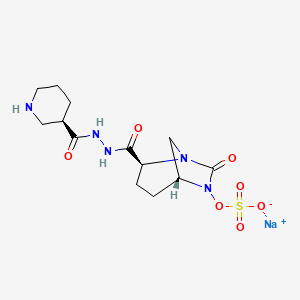
![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)